molecular formula C22H24N4O B5584183 1-{6-[3-(1-benzyl-1H-imidazol-2-yl)-1-piperidinyl]-3-pyridinyl}ethanone

1-{6-[3-(1-benzyl-1H-imidazol-2-yl)-1-piperidinyl]-3-pyridinyl}ethanone

Cat. No. B5584183
M. Wt: 360.5 g/mol
InChI Key: NJJQZOTXYOSHFF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of complex molecules like 1-{6-[3-(1-benzyl-1H-imidazol-2-yl)-1-piperidinyl]-3-pyridinyl}ethanone often involves multi-step processes including the formation of key intermediates and the use of catalytic agents to facilitate reactions. For example, Mahmoud M. Abdelall's work on synthesizing various heterocyclic compounds provides insights into similar synthetic strategies that could be applied to our compound of interest, utilizing starting materials such as ethanone derivatives to build more complex structures through reactions like cyclization and substitution (Abdelall, 2014).

Molecular Structure Analysis

The molecular structure of a compound is pivotal for understanding its chemical behavior and interactions. Techniques such as X-ray crystallography, NMR, and MS studies, as utilized by M. Govindhan et al., provide detailed insights into the arrangement of atoms within a molecule and its electronic configuration, which in turn influence its reactivity and properties. Such studies help in confirming the structure of synthesized compounds and understanding their stereochemistry (Govindhan et al., 2017).

Chemical Reactions and Properties

The chemical reactivity of 1-{6-[3-(1-benzyl-1H-imidazol-2-yl)-1-piperidinyl]-3-pyridinyl}ethanone can be explored through its participation in various reactions, such as nucleophilic substitutions or electrophilic additions, depending on the functional groups present within the molecule. For example, the work by Sheng-Gui Liu et al. on ruthenium complexes highlights the oxidative properties that could be relevant to understanding the oxidation reactions of our compound of interest (Liu et al., 2017).

Physical Properties Analysis

The physical properties of a compound, including melting point, boiling point, solubility, and crystal structure, are crucial for its characterization and application. These properties are influenced by the molecular structure and can be determined through various analytical techniques. Studies similar to those by N. Özdemir et al., which involve spectroscopic techniques and X-ray diffraction, provide valuable data on the physical characteristics of complex molecules (Özdemir et al., 2016).

Chemical Properties Analysis

The chemical properties of a compound are defined by its reactivity with other substances, stability under different conditions, and potential to undergo specific chemical transformations. Insights into these properties can be gained through experimental studies and theoretical calculations, as shown in the work on benzoimidazo pyridine derivatives by Fereshteh Goli-Garmroodi et al., where the reactivity and potential applications of similar compounds are discussed (Goli-Garmroodi et al., 2015).

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. As with any chemical, appropriate safety precautions should be taken when handling it .

properties

IUPAC Name

1-[6-[3-(1-benzylimidazol-2-yl)piperidin-1-yl]pyridin-3-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O/c1-17(27)19-9-10-21(24-14-19)25-12-5-8-20(16-25)22-23-11-13-26(22)15-18-6-3-2-4-7-18/h2-4,6-7,9-11,13-14,20H,5,8,12,15-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJJQZOTXYOSHFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CN=C(C=C1)N2CCCC(C2)C3=NC=CN3CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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